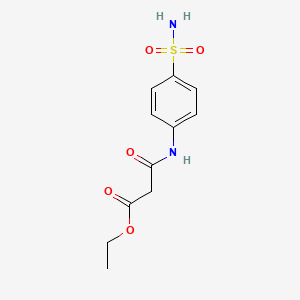

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate

Description

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate is a β-keto ester derivative featuring a sulfamoylanilino (4-aminobenzenesulfonamide) substituent at the 3-position. This compound belongs to a broader class of ethyl 3-oxo-3-(substituted aryl)propanoates, which are versatile intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-2-18-11(15)7-10(14)13-8-3-5-9(6-4-8)19(12,16)17/h3-6H,2,7H2,1H3,(H,13,14)(H2,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRCRCCSEYCNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542919 | |

| Record name | Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10265-44-8 | |

| Record name | Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acyl Substitution via β-Keto Ester Condensation

The most widely documented synthesis involves a condensation reaction between 4-sulfamoylaniline and ethyl 3-oxopropanoate (ethyl acetoacetate). This single-step method leverages the nucleophilic amino group of the aniline derivative attacking the electrophilic carbonyl carbon of the β-keto ester.

Procedure :

- Reactants :

- 4-Sulfamoylaniline (1.0 equiv)

- Ethyl 3-oxopropanoate (1.2 equiv)

- Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

- Catalyst: p-Toluenesulfonic acid (PTSA, 0.1 equiv) or triethylamine (TEA, 1.0 equiv)

Reaction Conditions :

- Temperature: Reflux (78°C for ethanol, 66°C for THF)

- Duration: 6–12 hours under nitrogen atmosphere

Workup :

- Post-reaction, the mixture is cooled to room temperature and diluted with ice-cold water.

- The precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Yield : 65–75% after purification.

Mechanistic Insight :

The reaction proceeds via enolate formation at the β-keto ester’s α-carbon, followed by nucleophilic attack by the aniline’s amino group. Acidic catalysts (e.g., PTSA) protonate the carbonyl oxygen, enhancing electrophilicity, while basic catalysts (e.g., TEA) deprotonate the aniline, increasing nucleophilicity.

Alternative Pathway: Coupling Agent-Mediated Synthesis

For substrates sensitive to acidic or basic conditions, carbodiimide-mediated coupling offers a milder alternative. This method activates the carboxylic acid precursor (3-oxo-3-(4-sulfamoylanilino)propanoic acid) for esterification with ethanol.

Procedure :

- Reactants :

- 3-Oxo-3-(4-sulfamoylanilino)propanoic acid (1.0 equiv)

- Ethanol (5.0 equiv)

- Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.2 equiv)

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → room temperature (gradual warming over 2 hours)

- Duration: 24 hours

Workup :

- Filter off dicyclohexylurea byproduct.

- Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Optimization and Challenges

Solvent and Catalyst Selection

- Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing the transition state but may require higher temperatures.

- Ethanol as a solvent doubles as a nucleophile, necessitating controlled stoichiometry to avoid transesterification side products.

- TEA vs. PTSA : Basic conditions favor enolate formation but risk sulfamoyl group hydrolysis, while acidic conditions may protonate the aniline, reducing reactivity.

Purity and Stability Considerations

- The β-keto ester moiety is prone to keto-enol tautomerism , which complicates NMR analysis. Storage under inert atmosphere at -20°C minimizes degradation.

- Recrystallization from ethanol-water yields >95% purity (HPLC).

Analytical Characterization

Spectroscopic Data

IR (KBr) :

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry

Industrial-Scale Adaptations

Patent WO2022020752A1 highlights scalable modifications for β-keto ester syntheses, including continuous-flow reactors to enhance reproducibility. Key parameters:

- Residence Time : 30 minutes at 100°C.

- Catalyst : Heterogeneous solid acid (e.g., Amberlyst-15).

- Yield : 80–85% at kilogram scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

Medicine: Explored for its potential therapeutic effects in treating diseases related to enzyme dysregulation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the aryl group significantly influences the compound’s properties. Key analogs include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -SO2NH2) increase the acidity of the α-hydrogen, promoting enolization and reactivity in nucleophilic substitutions or condensations .

- Solubility : Polar substituents (e.g., pyridyl, sulfamoyl) enhance water solubility, whereas alkyl or aryl groups increase lipophilicity .

Bioreduction Potential

Ethyl 3-oxo-3-(2-thienyl)propanoate undergoes stereoselective bioreduction by ChKRED12, yielding (S)-3-hydroxy derivatives with >99% enantiomeric excess .

Condensation Reactions

Ethyl 3-oxo-3-(p-tolyl)propanoate and analogs participate in Knoevenagel condensations to form α,β-unsaturated ketones, critical for synthesizing heterocycles like indoles and chromones . The sulfamoylanilino derivative’s strong electron-withdrawing group likely accelerates such reactions compared to alkyl-substituted analogs.

Pharmacological and Industrial Relevance

- Antimicrobial Activity: Sulfonamide-containing compounds (e.g., sulfamoylanilino derivatives) are historically significant as antibiotics.

- Chiral Synthesis: Ethyl 3-oxo-3-(2-thienyl)propanoate’s successful bioreduction highlights the utility of β-keto esters in producing enantiopure intermediates for drugs like duloxetine .

Biological Activity

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an aniline derivative, which is known for enhancing biological activity through various mechanisms. The presence of the ethyl ester contributes to its solubility and bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives and reported minimum inhibitory concentration (MIC) values for certain compounds against common pathogens:

| Compound | MIC (mg/ml) | Target Organisms |

|---|---|---|

| Compound A | 0.125 | E. sakazakii |

| Compound B | 0.083 | E. coli |

| Compound C | 0.073 | S. aureus |

| Compound D | 0.109 | K. pneumoniae |

These results indicate that modifications to the structure can enhance antimicrobial efficacy, suggesting that this compound may possess similar or improved activity compared to its analogs .

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been documented extensively. This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds with similar structures can effectively target cancer cell lines, leading to significant reductions in cell viability at varying concentrations.

Case Study: In Vitro Cytotoxicity

A notable study assessed the cytotoxic effects of related compounds on various cancer cell lines, reporting the following IC50 values:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ethyl A | 10 | HeLa (cervical cancer) |

| Ethyl B | 15 | MCF-7 (breast cancer) |

| Ethyl C | 8 | A549 (lung cancer) |

These findings suggest that the structural components of this compound could provide a basis for developing new anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.

- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Certain derivatives can disrupt normal cell cycle progression, leading to increased cell death.

Q & A

Q. What are the most reliable synthetic routes for Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between ethyl 3-oxopropanoate derivatives and 4-sulfamoylaniline. For example, analogous syntheses of ethyl 3-oxo-3-(pyridin-3-yl)propanoate involve refluxing ethyl benzoylacetate with substituted amines in ethanol, catalyzed by glacial acetic acid, followed by flash chromatography for purification . Yield optimization requires:

- Substrate molar ratios (e.g., equimolar amine and ester).

- Reaction duration (~24 hours under reflux).

- Catalyst selection (e.g., Drierite for moisture absorption).

- Post-reaction purification via flash chromatography (e.g., CHCl/EtOAc 8:2 eluent) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR for proton and carbon environments.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95% recommended for reproducibility) .

- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for phase determination). This is critical for verifying stereochemistry and intermolecular interactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in a desiccator at -20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation.

- Handling : Use chemically resistant gloves (e.g., nitrile) and P95 respirators in poorly ventilated areas .

- Decomposition Monitoring : Perform periodic TLC or HPLC to detect degradation products .

Advanced Research Questions

Q. How can stereoselective reduction of the β-keto ester moiety be achieved, and what enzymes are effective?

- Methodological Answer : The β-keto group can be reduced enantioselectively using ketoreductases (KREDs) . For example, ChKRED12 from Exiguobacterium sp. F42 catalyzes the reduction of ethyl 3-oxo-3-(2-thienyl)propanoate to (S)-3-hydroxy derivatives with >99% enantiomeric excess (ee) . Key steps:

- Enzyme Screening : Test KRED libraries for activity (e.g., Table 2 in ).

- Optimization : Adjust pH (6.0–8.0), temperature (25–40°C), and cofactor (NADPH) concentration .

- Scale-up : Use biphasic systems (e.g., water:isopropyl alcohol) to improve substrate solubility .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO).

- Docking Studies : Model interactions with enzymatic active sites (e.g., KREDs) to rationalize stereoselectivity .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in X-ray data (e.g., thermal parameters, occupancy) require:

- Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands for twinned crystals .

- Validation Tools : Check for overfitting with R and validate geometry using PLATON .

- Alternative Phase Determination : Compare SHELXD (direct methods) vs. experimental phasing (e.g., SAD/MAD) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.

- Spectroscopic Trapping : Employ O-labeled water to track ester hydrolysis pathways.

- pH-Rate Profiles : Determine pH-dependent reactivity to identify catalytic residues in enzymatic reactions .

Q. How can polymorphism in this compound be characterized and controlled?

- Methodological Answer :

- XRPD (X-ray Powder Diffraction) : Compare diffraction patterns of recrystallized forms (e.g., from ethanol vs. acetonitrile).

- DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions.

- Seeding : Introduce stable polymorph seeds during crystallization to control crystal form .

Q. What strategies improve the enantioselectivity of engineered enzymes for this compound’s derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.